molecular formula C11H14O2 B8711377 6-Phenyltetrahydro-2H-pyran-2-ol CAS No. 10413-10-2

6-Phenyltetrahydro-2H-pyran-2-ol

Cat. No. B8711377
CAS RN: 10413-10-2
M. Wt: 178.23 g/mol
InChI Key: YPBBZYCPASYNKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Phenyltetrahydro-2H-pyran-2-ol is a useful research compound. Its molecular formula is C11H14O2 and its molecular weight is 178.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-Phenyltetrahydro-2H-pyran-2-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Phenyltetrahydro-2H-pyran-2-ol including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

10413-10-2

Molecular Formula

C11H14O2

Molecular Weight

178.23 g/mol

IUPAC Name

6-phenyloxan-2-ol

InChI

InChI=1S/C11H14O2/c12-11-8-4-7-10(13-11)9-5-2-1-3-6-9/h1-3,5-6,10-12H,4,7-8H2

InChI Key

YPBBZYCPASYNKJ-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC(C1)O)C2=CC=CC=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

136.1 ml of a 3 M solution of phenyl magnesium bromide in ether was added, drop by drop, to a solution of 37.1 g of 4A in 375 ml of tetrahydrofuran at -60°±10° C. The mixture was allowed to warm (over a two-hour period) to room temperature. Then 75 ml of a saturated solution of ammonium chloride in water was added, the temperature of the mixture being held at 0°-5° C. The mixture was stirred for 15 minutes, then the supernatant oil was decanted, dried (MgSO4), and stripped of solvent. The residue was passed through a short column of silica gel using ethyl acetate as eluent. The eluate was stripped of solvent, and the residue was chromatographed (high pressure liquid) over silica gel, using as eluents one liter each, in sequence, of six mixtures of ethyl acetate and hexane, varying in content from 30% to 75% ethyl acetate, followed by two liters of ethyl acetate alone. Fractions 7 through 12 (in order of increasing polarity) were combined and stripped of solvent. The resulting solid was recrystallized from hexane to give tetrahydro-6-phenyl-2H-pyran-2-ol (as a mixture of diastereomers) (4B), as a solid, m.p.: 64.5°-71° C.
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